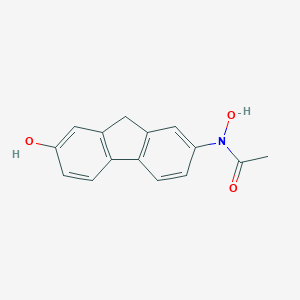
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide
Description
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, is a chemical compound that combines the properties of acetohydroxamic acid and a hydroxyfluorenyl group
Properties
CAS No. |
14461-87-1 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H13NO3/c1-9(17)16(19)12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18-19H,6H2,1H3 |
InChI Key |
KJDSJSJRZDCXPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |
Other CAS No. |
14461-87-1 |
Synonyms |
N-Hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, typically involves the reaction of acetohydroxamic acid with a hydroxyfluorenyl derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product. Common reagents used in the synthesis include hydroxylamine, acetic anhydride, and fluorenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxy and fluorenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenyl compounds .
Scientific Research Applications
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Acetohydroxamic acid: Known for its enzyme inhibitory properties.
Hydroxyfluorenyl derivatives: Studied for their biological activities and chemical reactivity.
Uniqueness
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, is unique due to the combination of acetohydroxamic acid and hydroxyfluorenyl groups, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


